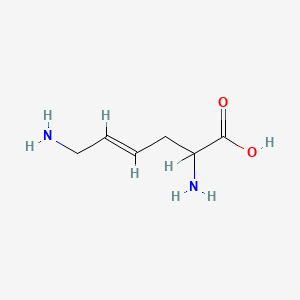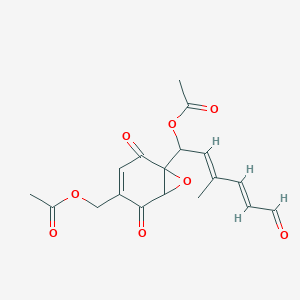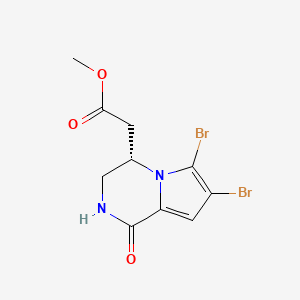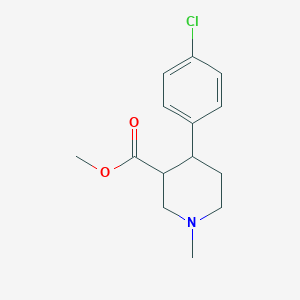
Zincphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zincphyrin is a metalloporphyrin compound that incorporates zinc into the porphyrin ring. Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Zincphyrin typically involves the incorporation of zinc into the porphyrin ring. One common method is the biosynthesis through fermentation of soil bacterium such as Streptomyces venezuelae. This process involves morphology engineering and changes in culture medium to activate the cryptic biosynthetic pathway .
Industrial Production Methods: High-yield production of this compound can be achieved through metabolic engineering and biocatalysis. For instance, combining Rhodobacter sphaeroides as an efficient cell factory with enzymatic catalysis has been shown to produce bioactive coproporphyrin III, which can then be converted to this compound. This method involves genome-wide CRISPRi-based screening and subsequent engineering of high-activity metal chelatases and coproheme decarboxylase .
Analyse Des Réactions Chimiques
Types of Reactions: Zincphyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the zinc ion in the porphyrin ring, which can act as a catalyst or reactant.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, with the presence of light often enhancing the reaction rates due to the photosensitive nature of this compound .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized porphyrin derivatives, while reduction reactions can yield reduced forms of this compound .
Applications De Recherche Scientifique
Zincphyrin has a wide range of applications in scientific research:
Biomedicine: this compound is used in photodynamic therapy for cancer treatment. .
Materials Science: this compound’s photosensitive properties make it useful in the development of photo-electrochemical materials for solar cell technology.
Mécanisme D'action
The mechanism of action of Zincphyrin in photodynamic therapy involves the generation of reactive oxygen species upon exposure to light. This leads to the destruction of cancer cells or bacteria. The zinc ion in the porphyrin ring plays a crucial role in this process by facilitating the transfer of energy from light to molecular oxygen, generating singlet oxygen, a highly reactive form of oxygen that can cause cellular damage .
Comparaison Avec Des Composés Similaires
Hematoporphyrin: Another porphyrin compound used in photodynamic therapy. Unlike Zincphyrin, it does not contain a metal ion.
Protoporphyrin IX: A naturally occurring porphyrin that can bind to various metal ions, including iron and zinc.
Chlorophyll: A porphyrin derivative that contains magnesium and is involved in photosynthesis.
Uniqueness of this compound: this compound is unique due to its incorporation of zinc, which enhances its photodynamic properties and makes it particularly effective in applications such as photodynamic therapy and photo-electrochemical materials .
Propriétés
Formule moléculaire |
C36H38N4O8Zn+2 |
|---|---|
Poids moléculaire |
720.1 g/mol |
Nom IUPAC |
zinc;3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C36H38N4O8.Zn/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29;/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48);/q;+2 |
Clé InChI |
CLECSKMXEYBKMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O.[Zn+2] |
Synonymes |
coproporphyrin III coproporphyrin III, 13C-labeled coproporphyrin III, dihydrochloride coproporphyrin III, sodium salt coproporphyrin III, tetraammonium salt coproporphyrin III, tetrapotassium salt coproporphyrin III, tetrasodium salt zinc coproporphyrin III zincphyrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-2-[4-[6-methoxy-2-(4-methoxyphenyl)-1H-inden-3-yl]phenoxy]ethanamine hydrochloride](/img/structure/B1249203.png)







![(E)-5-Methoxy-2,2-dimethyl-6-(2-methylbut-2-enoyl)-10-propyl-2H,8H-pyrano[2,3-f]chromen-8-one](/img/structure/B1249219.png)




